2-(4-Fluorophenyl)-4-hydroxy-1-phenyl-6-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile
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Overview
Description
2-(4-Fluorophenyl)-4-hydroxy-1-phenyl-6-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile is a heterocyclic compound that features a pyrimidine ring with various substituents. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-4-hydroxy-1-phenyl-6-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with thiourea and ethyl cyanoacetate under basic conditions to form the pyrimidine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-4-hydroxy-1-phenyl-6-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)-4-hydroxy-1-phenyl-6-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-4-hydroxy-1-phenyl-6-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-4-hydroxy-1-phenyl-6-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile
- 2-(4-Bromophenyl)-4-hydroxy-1-phenyl-6-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile
- 2-(4-Methylphenyl)-4-hydroxy-1-phenyl-6-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile
Uniqueness
The presence of the fluorine atom in 2-(4-Fluorophenyl)-4-hydroxy-1-phenyl-6-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it unique compared to its analogs with different substituents.
Properties
IUPAC Name |
2-(4-fluorophenyl)-6-oxo-3-phenyl-4-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3OS/c18-12-8-6-11(7-9-12)15-20-16(22)14(10-19)17(23)21(15)13-4-2-1-3-5-13/h1-9,15,23H,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIXDDWAAOIRJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(NC(=O)C(=C2S)C#N)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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